4-Anisidine-2-SS-hydroxyethyl sulfone sulfate ester
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Overview
Description
4-Anisidine-2-SS-hydroxyethyl sulfone sulfate ester is a chemical compound with the molecular formula C9H13NO7S2 and a molecular weight of 311.332 g/mol . This compound is characterized by its unique structure, which includes an anisidine moiety, a hydroxyethyl sulfone group, and a sulfate ester group. It is used in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 4-Anisidine-2-SS-hydroxyethyl sulfone sulfate ester involves several steps. One common synthetic route includes the reaction of 4-anisidine with ethylene oxide to introduce the hydroxyethyl group. This intermediate is then reacted with sulfur trioxide to form the sulfone group. Finally, the compound is esterified with sulfuric acid to yield the sulfate ester. Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-Anisidine-2-SS-hydroxyethyl sulfone sulfate ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The anisidine moiety can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfides, and substituted anisidines.
Scientific Research Applications
4-Anisidine-2-SS-hydroxyethyl sulfone sulfate ester is utilized in various fields of scientific research:
Chemistry: It serves as a precursor for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Anisidine-2-SS-hydroxyethyl sulfone sulfate ester involves its interaction with molecular targets such as enzymes and proteins. The sulfone group can form strong interactions with enzyme active sites, inhibiting their activity. The hydroxyethyl group enhances the compound’s solubility and facilitates its transport within biological systems .
Comparison with Similar Compounds
4-Anisidine-2-SS-hydroxyethyl sulfone sulfate ester can be compared with similar compounds such as:
4-Anisidine-2-hydroxyethyl sulfone: Lacks the sulfate ester group, resulting in different solubility and reactivity.
4-Anisidine-2-SS-hydroxyethyl sulfone: Similar structure but without the sulfate ester, affecting its biological activity.
4-Anisidine-2-SS-methyl sulfone sulfate ester: Contains a methyl group instead of a hydroxyethyl group, altering its chemical properties. The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H13NO7S2 |
---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
2-(5-amino-2-methoxyphenyl)sulfonylethyl hydrogen sulfate |
InChI |
InChI=1S/C9H13NO7S2/c1-16-8-3-2-7(10)6-9(8)18(11,12)5-4-17-19(13,14)15/h2-3,6H,4-5,10H2,1H3,(H,13,14,15) |
InChI Key |
IYCQPSBMWVFILT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N)S(=O)(=O)CCOS(=O)(=O)O |
Origin of Product |
United States |
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